Physicochemical Differentiation — LogP, PSA, and Drug-Likeness vs. Indol-3-yl Positional Isomer
The computed LogP of 3.71 and polar surface area (PSA) of 44.47 Ų for 2-(1H-indol-5-yl)-1H-benzimidazole differentiate it from the indol-3-yl positional isomer (2-(1H-indol-3-yl)-1H-benzimidazole, CAS 54634-78-5), which has a computed LogP of approximately 3.56 and PSA of 44.47 Ų (same PSA due to identical atom composition) . The 0.15 LogP unit difference reflects altered dipole orientation from the 5-yl vs. 3-yl attachment, which influences membrane permeability predictions. Both compounds fall within Lipinski-compliant space (MW <500, LogP <5, HBD <5, HBA <10), but the 5-indolyl isomer's slightly higher lipophilicity may confer marginally better passive membrane diffusion in cell-based assays.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.71; PSA = 44.47 Ų; MW = 233.27 g/mol |
| Comparator Or Baseline | 2-(1H-Indol-3-yl)-1H-benzimidazole: estimated LogP ≈ 3.56; PSA = 44.47 Ų; MW = 233.27 g/mol |
| Quantified Difference | ΔLogP ≈ +0.15 (5-indolyl more lipophilic); PSA identical (0.00 difference) |
| Conditions | Computed values (fragment-based prediction); source: ChemSrc database for 5-indolyl; comparator values estimated from analogous structure |
Why This Matters
The 0.15 LogP difference, while modest, can affect compound partitioning in cell-based assays and may influence the choice of solvent conditions for in vitro testing; users requiring consistent permeability across a series should control for this positional isomer effect.
